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Compound of Interest

Compound Name: (2S,3S)-2-Methyl-1,3-pentanediol

Cat. No.: B12775148

CAS Number: 94953-91-0

This technical guide provides an in-depth overview of (2S,3S)-2-Methyl-1,3-pentanediol, a
chiral diol of interest to researchers, scientists, and professionals in drug development. This
document summarizes its chemical properties, outlines a general synthetic approach, and
illustrates its role as a versatile building block in organic synthesis.

Physicochemical and Computed Properties

The following table summarizes key physicochemical and computed properties for 2-methyl-
1,3-pentanediol. It is important to note that some of these properties are computed for the
general structure or other stereoisomers and should be considered as estimates for the (2S,3S)
isomer.
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Property Value Source
Molecular Formula CeH1402 PubChem[1][2]
Molecular Weight 118.17 g/mol PubChem[1][2]

(2S,3S)-2-methylpentane-1,3- FDA Global Substance

diol Registration System

IUPAC Name

InChl=1S/C6H1402/c1-3-
InChl 6(8)5(2)4-7/h5-8H,3-4H2,1-
2H3/t5-,6-/m0/s1

FDA Global Substance

Registration System

InChiK SPXWGAHNKXLXAP- FDA Global Substance
n e
Y WDSKDSINSA-N Registration System
CC--INVALID-LINK-- FDA Global Substance
SMILES . .
CO">C@HO Registration System
XLogP3 0.6 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor
2 PubChem[1]
Count
Rotatable Bond Count 3 PubChem[1]
Exact Mass 118.099379685 PubChem[1]
Monoisotopic Mass 118.099379685 PubChem[1]
Topological Polar Surface Area  40.5 A2 PubChem[1]
Heavy Atom Count 8 PubChem[1]

Synthesis of Chiral 1,3-Diols

While a specific, detailed experimental protocol for the synthesis of (2S,3S)-2-Methyl-1,3-
pentanediol is not readily available in the public domain, the stereoselective synthesis of chiral
1,3-diols is a well-established field in organic chemistry. These compounds are valuable
intermediates in the synthesis of polyhydroxylated natural products and pharmaceuticals.
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A common and effective strategy involves a two-step sequence: an asymmetric aldol reaction
followed by a diastereoselective reduction of the resulting 3-hydroxy ketone. This approach
allows for the controlled installation of the two adjacent stereocenters.

General Experimental Protocol for Asymmetric Aldol
Reaction and Reduction

The following is a generalized procedure inspired by modern organocatalytic methods for the
synthesis of chiral B-hydroxy ketones, which are precursors to chiral 1,3-diols.

Step 1: Asymmetric Aldol Reaction

To a solution of an appropriate aldehyde (e.g., propanal) and a ketone in an organic solvent
(e.g., DMSO/water mixture), add a chiral organocatalyst (e.g., a proline derivative) and a
Lewis acid additive (e.g., Cu(OTf)2).

Stir the reaction mixture at a controlled temperature until the reaction is complete, as
monitored by thin-layer chromatography (TLC) or other analytical techniques.

Upon completion, quench the reaction and perform an aqueous work-up.

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it
under reduced pressure.

Purify the crude product by column chromatography to yield the enantiomerically enriched [3-
hydroxy ketone.

Step 2: Diastereoselective Reduction

» Dissolve the purified B-hydroxy ketone in a suitable solvent (e.g., THF) and cool the solution
to a low temperature (e.g., -78 °C).

Add a chiral reducing agent (e.g., a solution of (R)-Me-CBS in toluene) dropwise to the
solution.

Add a borane source (e.g., borane-dimethyl sulfide complex) and stir the reaction at low
temperature.
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Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction carefully with methanol, followed by the addition of aqueous acid.

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

Purify the crude diol by column chromatography to obtain the desired stereocisomer of the
1,3-diol.

The enantiomeric excess and diastereomeric ratio of the final product are typically determined
by chiral high-performance liquid chromatography (HPLC). The structure and purity are
confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass
spectrometry.

Synthetic Utility and Applications

Chiral 1,3-diols like (2S,3S)-2-Methyl-1,3-pentanediol are highly valuable building blocks in
asymmetric synthesis. Their stereodefined diol motif is a common feature in a wide range of
biologically active natural products, including polyene macrolide antibiotics.

The synthetic utility of these diols stems from their ability to be transformed into various other
functional groups with retention of stereochemistry, making them crucial intermediates in the
total synthesis of complex molecules. They can also serve as chiral auxiliaries or ligands in
asymmetric catalysis.

Visualizations
General Synthetic Workflow for Chiral 1,3-Diols

The following diagram illustrates a general workflow for the synthesis of chiral 1,3-diols, starting
from an aldehyde and a ketone.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b12775148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12775148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Asymmetric Aldol Reaction

Aldehyde

(Chiral B-Hydroxy Ketone)

Step 2: Diastereoselective Reduction

Chiral 1,3-Diol
((2S,3S)-2-Methyl-1,3-pentanediol)

Anavlysis

Purification &
Structural Analysis

(HPLC, NMR, MS)

Click to download full resolution via product page

Caption: General workflow for the synthesis of chiral 1,3-diols.

Role of Chiral 1,3-Diols as Synthetic Intermediates

This diagram illustrates the central role of chiral 1,3-diols as versatile intermediates in the

synthesis of more complex molecules.
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Caption: The role of chiral 1,3-diols as key synthetic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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